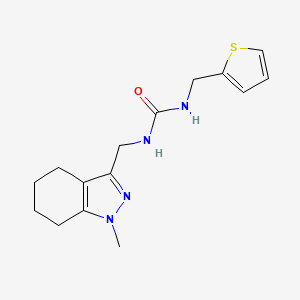

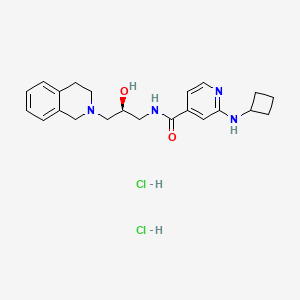

![molecular formula C19H14ClN3S B2701846 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-80-8](/img/structure/B2701846.png)

4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazole compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrazine compounds often feature an “amino–nitro–amino” arrangement . This structure is similar to that of TATB and exhibits a high density .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine compounds are often catalyzed by palladium and involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrazine compounds often exhibit excellent thermal stability . For example, some compounds have a thermal decomposition temperature greater than that of hexanitrostilbene (HNS, 316 °C) .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds within the pyrazole and pyrazoline families, including those structurally similar to 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, are synthesized through various chemical reactions. These include cyclo-condensation reactions and reactions involving hydrazine or hydroxylamine hydrochloride. Such synthetic methods often employ microwave techniques in aqueous media or involve the condensation of specific nitriles and diketones with hydrazine hydrate (Kendre, Landge, & Bhusare, 2015), (Surmont et al., 2011). These methods provide a pathway for the creation of novel compounds with potential applications in various fields of research.

Antimicrobial and Anti-inflammatory Applications

Several studies have focused on evaluating the antimicrobial and anti-inflammatory activities of pyrazole and pyrazoline derivatives. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives have been prepared and assessed for their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These compounds have shown promise in providing new avenues for the development of antimicrobial and anti-inflammatory agents.

Anticancer Activity

The potential anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives have been explored through synthesis and biological evaluation. Research on these compounds has demonstrated significant inhibition against various cancer cell lines, suggesting their utility in anticancer studies (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020). This area of research is crucial for the development of new therapeutic agents against cancer.

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfanyl-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c20-16-8-4-7-15(11-16)17-12-18-19(21-9-10-23(18)22-17)24-13-14-5-2-1-3-6-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEDBSXFGYOVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

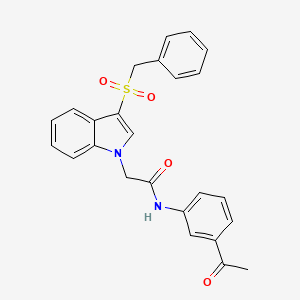

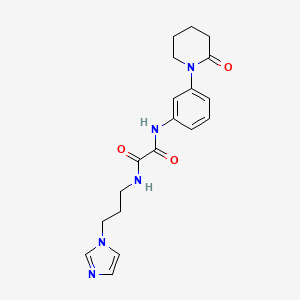

![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)

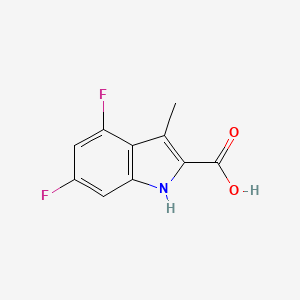

![N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2701770.png)

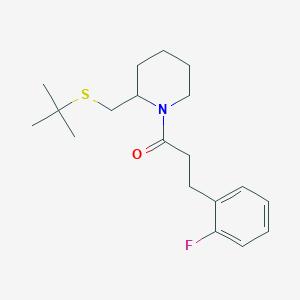

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)

![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)

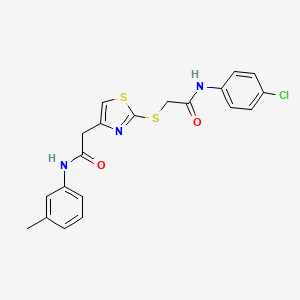

![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)